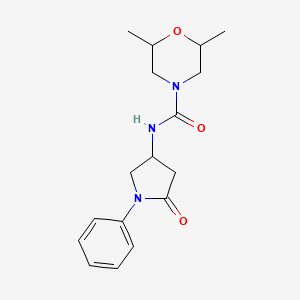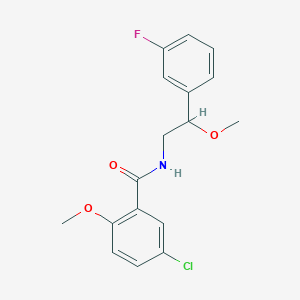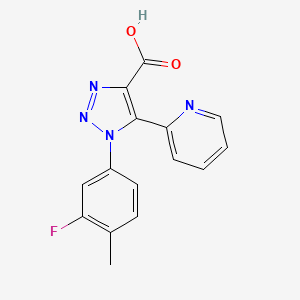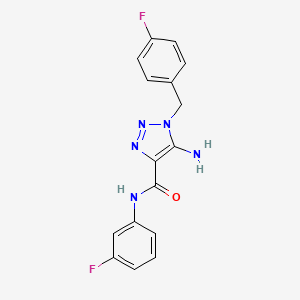
4-(4-Chlorobenzyl)-1lambda~6~,4-thiazinane-1,1-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chlorobenzyl alcohol acts as a reagent for the protection of carboxyl groups as their 4-chlorobenzyl esters, more stable to acid than the corresponding benzyl esters . It is used as a solvent in paint stripper and waterborne coatings . It acts as a curing agent .
Synthesis Analysis
The reaction of Co (NCS)2 with 4- (4-chlorobenzyl)pyridine (ClBP) leads to the formation of Co (NCS)2 (4- (4-chlorobenzyl)pyridine)4 (1) and [Co (NCS)2 (4- (4-chlorobenzyl)pyridine)2]n (2) .
Molecular Structure Analysis
The X-ray structure of 4-Chlorobenzyl chloride has been determined for the first time. Its molecular structure is in good agreement with those previously determined for similar benzyl halides .
Chemical Reactions Analysis
4-Chlorobenzyl alcohol can be oxidized to 4-chlorobenzoic acid using hypochlorite as an oxidant . Also, it can be oxidized to 4-chlorobenzaldehyde in micellar media by Cr (VI), and its kinetics has been recorded spectrophotometrically .
Physical And Chemical Properties Analysis
4-Chlorobenzyl alcohol has a molecular weight of 142.58 g/mol . 4-Chlorobenzyl chloride has a molecular weight of 161.029 Da .
Aplicaciones Científicas De Investigación
Nanomorphology in Solar Cells
- The compound has been used in the study of nanomorphology control in solar cells. Specifically, the optimization of donor and acceptor domains in bulk heterojunctions involving poly(benzo[1,2-b:4,5-b']dithiophene-alt-thieno[3,4-c]pyrrole-4,6-dione) (PBDTTPD) and fullerene derivatives to enhance power conversion efficiency in solar cells (Aïch et al., 2012).
Synthesis of Activated Cyclopropanes
- A study focused on the synthesis of activated cyclopropanes, where a one-pot, three-component reaction involving aromatic aldehydes and the synthesis of spirocyclopropylindanediones was developed using derivatives of the compound (Ghorbani‐Vaghei & Maghbooli, 2016).
Development of Novel Tricycles
- Research into the development of novel tricycles based on this compound and other related molecules has been carried out, integrating two privileged structures into one skeleton and offering potential applications in chemical synthesis and drug development (Li et al., 2007).
Metal-Induced Synthesis
- Another study demonstrated metal-induced synthesis of a tricyclic system using 4-thiaheptane-2,6-dione, leading to the formation of novel heterotricyclic systems. This research showcases the utility of the compound in metal-induced carbon–carbon bond formation, which is significant in synthetic chemistry (Tandon & Lucas, 2008).
Inhibition Performances for Steel Protection
- In the field of materials science, the compound has been studied for its inhibition properties in the protection of mild steel in corrosive environments. This application is crucial in industrial processes and infrastructure maintenance (Chafiq et al., 2020).
Direcciones Futuras
Propiedades
IUPAC Name |
4-[(4-chlorophenyl)methyl]-1,4-thiazinane 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2S/c12-11-3-1-10(2-4-11)9-13-5-7-16(14,15)8-6-13/h1-4H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIJGNYBCRBJSAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorobenzyl)-1lambda~6~,4-thiazinane-1,1-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3',4'-Dihydrospiro[piperidine-4,2'-pyrano[3,2-b]pyridine]-4'-one dihydrochloride](/img/structure/B2691776.png)
![1-Piperidin-1-yl-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2691778.png)

![(2-Tert-butyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanamine;dihydrochloride](/img/structure/B2691782.png)
![Tert-butyl N-[(3S,4R)-1-benzyl-4-(2-fluorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B2691783.png)





![4-phenyl-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-5-carboxamide](/img/structure/B2691793.png)


![(Z)-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2691798.png)